5-Fluoro-2-(methylsulfonamido)benzoic acid
Overview
Description
5-Fluoro-2-(methylsulfonamido)benzoic acid is a specialty chemical1. It has a molecular formula of C8H7FO4S2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(methylsulfonamido)benzoic acid consists of a benzoic acid core with a fluorine atom and a methylsulfonamido group attached to the benzene ring2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-Fluoro-2-(methylsulfonamido)benzoic acid. However, as a benzoic acid derivative, it may participate in reactions typical for carboxylic acids, such as esterification or reactions with bases.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(methylsulfonamido)benzoic acid are not fully detailed in the available resources. However, it’s known that its molecular weight is 218.212.Scientific Research Applications
Hypoglycemic Properties
5-Fluoro-2-(methylsulfonamido)benzoic acid, as part of a series of hypoglycemic benzoic acid derivatives, demonstrates significant activity in regulating blood sugar levels. The compound's efficacy in this field was highlighted in a study exploring structure-activity relationships among various benzoic acid derivatives, showing notable potential for treating type 2 diabetes (Grell et al., 1998).
Electrochemical Properties
Research has delved into the electrochemical behavior of substituted benzoic acids, including 5-Fluoro-2-(methylsulfonamido)benzoic acid, in specific environments like fluorosulfuric acid. These studies are crucial for understanding the compound's reactivity and potential applications in various electrochemical processes (Rudenko et al., 1983).
Herbicidal Activity
Modifications in the chemical structure of benzoic acid derivatives, including the incorporation of fluorine atoms, have been shown to significantly alter herbicidal properties. Compounds like 5-Fluoro-2-(methylsulfonamido)benzoic acid have been investigated for their effectiveness in weed control, highlighting their potential in agricultural applications (Hamprecht et al., 2004).
Aromatic Metabolite Detection
Studies have employed fluorinated compounds like 5-Fluoro-2-(methylsulfonamido)benzoic acid to detect aromatic metabolites in various environments. This approach is particularly useful in understanding complex biochemical pathways and environmental interactions (Londry & Fedorak, 1993).
Na+/H+ Antiporter Inhibition
Research has demonstrated that derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid can act as inhibitors of the Na+/H+ exchanger. This property is significant for therapeutic applications, particularly in the treatment of acute myocardial infarction, highlighting the compound's relevance in medical research (Baumgarth et al., 1997).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of various fluorinated compounds, demonstrating its versatility and utility in organic chemistry. This includes the production of sulfone and sulfonamide derivatives,which are essential for the development of new pharmaceuticals and materials (Perlow et al., 2007).
Drug Resistance Studies
5-Fluoro-2-(methylsulfonamido)benzoic acid has been investigated in the context of drug resistance, particularly in relation to cancer treatments. Studies have shown that certain derivatives can confer resistance to drugs like 5-fluorouracil, which is critical for understanding and overcoming drug resistance mechanisms in cancer therapy (Pratt et al., 2005).
Phase I Metabolism Studies
The compound has been part of studies analyzing phase I metabolism, particularly in the context of its interaction with serotonin and dopamine receptors. Such research is pivotal in drug development, providing insights into the metabolic stability and biotransformation pathways of potential therapeutic agents (Kubowicz-Kwaoeny et al., 2019).
Antimicrobial and Antitubercular Agents
Research into derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid includes their potential as antimicrobial and antitubercular agents. Docking simulations and laboratory assessments have been conducted to evaluate these compounds for their effectiveness against various microbial strains, indicating their potential in combating infectious diseases (Shingare et al., 2022).
Safety And Hazards
While specific safety data for 5-Fluoro-2-(methylsulfonamido)benzoic acid is not available, it’s generally advisable to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area3.
Future Directions
The future directions for 5-Fluoro-2-(methylsulfonamido)benzoic acid are not clear from the available information. However, given its unique structure, it could potentially be of interest in various areas of research and development4.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
5-fluoro-2-(methanesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIQHFNTURTELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methylsulfonamido)benzoic acid | |
CAS RN |
1016788-23-0 | |
Record name | 5-fluoro-2-methanesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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